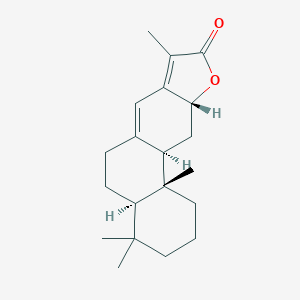

Jolkinolide E

Descripción general

Descripción

Synthesis Analysis

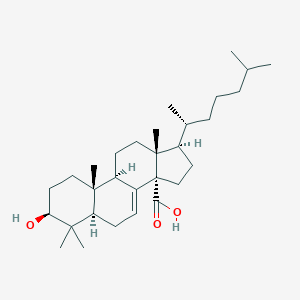

The synthesis of Jolkinolide E has been accomplished through asymmetric total synthesis . This synthesis features an intramolecular oxa-Pauson-Khand reaction (o-PKR) to construct the challenging tetracyclic [6.6.6.5] abietane-type structure .Molecular Structure Analysis

The molecular structure of Jolkinolide E is characterized by a tetracyclic [6.6.6.5] abietane-type structure . The IUPAC name for Jolkinolide E is (4aR,10aR,11aR,11bR)-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho2,1-fbenzofuran-9-one .Physical And Chemical Properties Analysis

Jolkinolide E has a molecular weight of 300.4 g/mol and a molecular formula of C20H28O2 . It has a complexity of 595 and a topological polar surface area of 26.3 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .Aplicaciones Científicas De Investigación

Synthesis of Jolkinolide E

- Scientific Field : Organic Chemistry

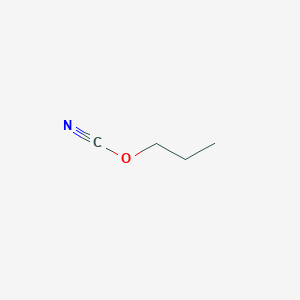

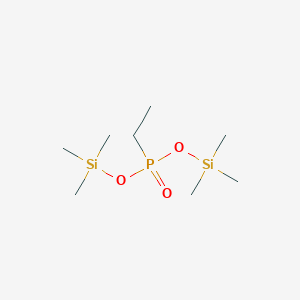

- Summary of Application : Jolkinolide E is synthesized from the bicyclic enone 3 using an intramolecular Wittig reaction . This process also involves a facile esterification method by means of a mixed anhydride of trichloroacetic acid catalyzed by DMAP .

- Methods of Application : The synthesis involves the formation of a butenolide ring, which is a key structural component of Jolkinolide E .

- Results or Outcomes : This method culminates in the effective synthesis of the α,β,γ-trisubstituted butenolide ring, a key component of Jolkinolide E .

Jolkinolide B in Hepatocellular Carcinoma Treatment

- Scientific Field : Oncology

- Summary of Application : Jolkinolide B, a compound related to Jolkinolide E, has been studied for its potential anti-tumor effects in hepatocellular carcinoma (HCC) cell lines Huh-7 and SK-Hep-1 .

- Methods of Application : The study involved testing the effects of Jolkinolide B on the migration, invasion, and epithelial-to-mesenchymal transition (EMT) of HCC cells . It also examined the compound’s effects on cell apoptosis by upregulating Bax and downregulating BCL-2 expressions .

- Results or Outcomes : The study found that Jolkinolide B inhibited the progression of HCC by inactivating the β-catenin signaling and reducing Musashi-2 expression . Overexpression of Musashi-2 reversed the Jolkinolide B-induced anti-HCC effect .

Anti-Breast Cancer Activity

- Scientific Field : Oncology

- Summary of Application : Ent-abietane diterpenoids, a group of compounds that includes Jolkinolide E, have been isolated from Euphorbia fischeriana and studied for their anti-breast cancer activity .

- Methods of Application : The study involved testing the effects of these compounds on various breast cancer cell lines in vitro .

- Results or Outcomes : The compounds exhibited varying degrees of growth inhibition against the MCF-10A, MCF-7, ZR-75-1, and MDA-MB-231 cell lines . The roles of the epoxy group, hydroxyl group, and acetoxyl group on their cytotoxic activities were also identified .

Anti-Inflammatory Activity

- Scientific Field : Immunology

- Summary of Application : Jolkinolide B, a compound related to Jolkinolide E, has been studied for its potential anti-inflammatory properties .

- Methods of Application : The study involved testing the effects of Jolkinolide B on various inflammatory markers in vitro .

- Results or Outcomes : The compound exhibited significant anti-inflammatory activity, suggesting potential applications in the treatment of inflammatory diseases .

Anti-Osteoporosis Activity

- Scientific Field : Endocrinology

- Summary of Application : Jolkinolide B has also been studied for its potential anti-osteoporosis effects .

- Methods of Application : The study involved testing the effects of Jolkinolide B on osteoclast differentiation and bone resorption in vitro .

- Results or Outcomes : The compound inhibited osteoclast differentiation and bone resorption, suggesting potential applications in the treatment of osteoporosis .

Propiedades

IUPAC Name |

(4aR,10aR,11aR,11bR)-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-12-14-10-13-6-7-17-19(2,3)8-5-9-20(17,4)15(13)11-16(14)22-18(12)21/h10,15-17H,5-9,11H2,1-4H3/t15-,16-,17-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEVPUOHSXARBR-VIPLHTEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C3CCC4C(CCCC4(C3CC2OC1=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=C3CC[C@H]4[C@]([C@@H]3C[C@H]2OC1=O)(CCCC4(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Jolkinolide E | |

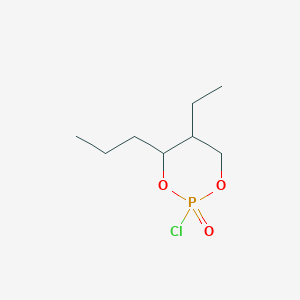

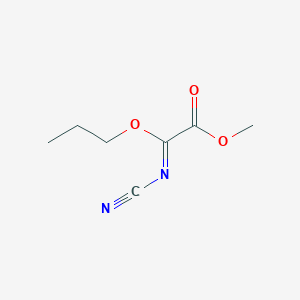

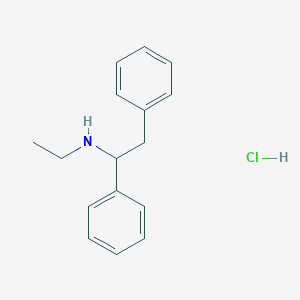

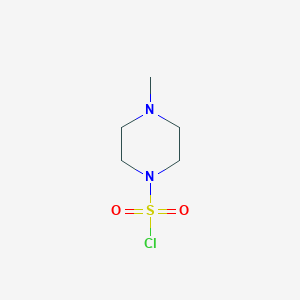

Retrosynthesis Analysis

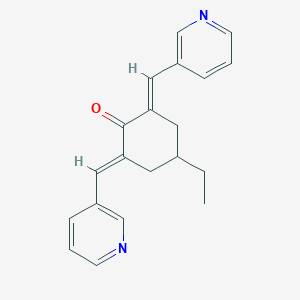

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)

![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)